REACTION_CXSMILES
|
[F:1][C:2]([F:20])([F:19])[C:3]1[CH:4]=[C:5]([N:10]2[C:14](=N)[C:13]([CH3:17])([CH3:16])[NH:12][C:11]2=[O:18])[CH:6]=[CH:7][C:8]=1[Cl:9].Cl.[OH2:22]>>[F:1][C:2]([F:20])([F:19])[C:3]1[CH:4]=[C:5]([N:10]2[C:14](=[O:22])[C:13]([CH3:17])([CH3:16])[NH:12][C:11]2=[O:18])[CH:6]=[CH:7][C:8]=1[Cl:9]
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Name
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1-(3-trifluoromethyl-4-chlorophenyl)-5-imino-4,4-dimethyl-2-imidazolidinone
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1Cl)N1C(NC(C1=N)(C)C)=O)(F)F
|
Name
|
0.1-N
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The white needles which gradually precipitate are removed by filtration after 20 hours
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Duration
|
20 h
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under greatly reduced pressure at 65° for 2 hours
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1Cl)N1C(NC(C1=O)(C)C)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |